2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
Overview
Description
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.14 g/mol . It is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a phenylcyclopropyl moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one typically involves the bromination of 1-(1-phenylcyclopropyl)propan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Performed in aqueous or mixed solvent systems, often under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(1-phenylcyclopropyl)propan-1-ol.
Oxidation: Results in 2-bromo-1-(1-phenylcyclopropyl)propanoic acid or other oxidized products.
Scientific Research Applications
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, altering the compound’s oxidation state and reactivity. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group on the phenyl ring.
Uniqueness
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
2-bromo-1-(1-phenylcyclopropyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHIKZZIKLEPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CC1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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